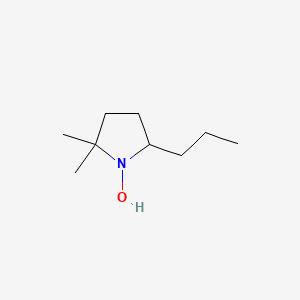

2,2-Dimethyl-5-propylpyrrolidin-1-ol

Description

2,2-Dimethyl-5-propylpyrrolidin-1-ol is a pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with hydroxyl, dimethyl, and propyl substituents. Its molecular formula is C₉H₁₉NO, and its structure features a hydroxyl group at the 1-position, two methyl groups at the 2-position, and a propyl chain at the 5-position. For instance, structurally related pyrrolidine-based compounds, such as the TRK (tyrosine kinase) inhibitor described in , demonstrate anticancer activity by targeting kinase signaling pathways . The dimethyl and propyl substituents in 2,2-Dimethyl-5-propylpyrrolidin-1-ol may influence its lipophilicity, metabolic stability, and binding affinity compared to other analogs.

Properties

CAS No. |

412016-74-1 |

|---|---|

Molecular Formula |

C9H19NO |

Molecular Weight |

157.25 g/mol |

IUPAC Name |

1-hydroxy-2,2-dimethyl-5-propylpyrrolidine |

InChI |

InChI=1S/C9H19NO/c1-4-5-8-6-7-9(2,3)10(8)11/h8,11H,4-7H2,1-3H3 |

InChI Key |

TYUPBARVNKTWFL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(N1O)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-propylpyrrolidin-1-ol typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective formation of the pyrrolidine ring . Another approach involves the reaction of 2,2-dimethyl-1,3-diaminopropane with a suitable aldehyde or ketone, followed by reduction to yield the desired pyrrolidine derivative .

Industrial Production Methods: Industrial production of 2,2-Dimethyl-5-propylpyrrolidin-1-ol may involve large-scale cyclization reactions using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-5-propylpyrrolidin-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

2,2-Dimethyl-5-propylpyrrolidin-1-ol has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and analgesic properties.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-propylpyrrolidin-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The presence of the 2,2-dimethyl and 5-propyl substituents can enhance binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

a) (S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide (TRK Inhibitor)

- Structure : This compound (C₂₄H₂₃F₂N₇O₂) combines a pyrrolidine ring with a pyrazolo[1,5-a]pyrimidine scaffold and a difluorophenyl group.

- Activity : As a TRK inhibitor, it targets tyrosine kinases implicated in cancer progression .

- Key Differences :

- The presence of a difluorophenyl group enhances target selectivity and metabolic stability compared to the simpler propyl substituent in 2,2-Dimethyl-5-propylpyrrolidin-1-ol.

- The pyrazolo-pyrimidine moiety increases molecular complexity and likely improves binding affinity to kinase domains.

b) 1,5-Dimethylpyrazole (C₅H₈N₂)

- Structure : A pyrazole ring (two adjacent nitrogen atoms) with methyl groups at the 1- and 5-positions .

- Activity : Primarily used in industrial applications (e.g., corrosion inhibition, polymer synthesis).

- Key Differences: Pyrazole’s aromaticity confers greater thermal and chemical stability compared to pyrrolidine’s non-aromatic, flexible ring.

c) Ethyl 1-[3-(2-Oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate (C₂₄H₂₇N₃O₃)

- Structure: Features a benzimidazole core linked to a pyrrolidinone (2-oxopyrrolidine) via a propyl chain and an ethyl carboxylate group .

- Activity : Benzimidazole derivatives are explored for antimicrobial and anticancer applications.

- The lactam group in pyrrolidinone contrasts with the hydroxyl group in 2,2-Dimethyl-5-propylpyrrolidin-1-ol, affecting solubility and reactivity.

Physicochemical and Pharmacological Comparison

Analysis :

- Lipophilicity : The TRK inhibitor’s higher LogP (~3.8) suggests better membrane permeability than 2,2-Dimethyl-5-propylpyrrolidin-1-ol (LogP ~2.1), but the latter’s simpler structure may improve synthetic accessibility.

- Bioactivity : Fluorine and heteroaromatic groups (e.g., in the TRK inhibitor) enhance target engagement but increase metabolic complexity.

- Industrial vs. Pharmaceutical Utility : 1,5-Dimethylpyrazole’s low molecular weight and stability suit industrial roles, whereas pyrrolidine derivatives are more pharmacologically versatile.

Biological Activity

2,2-Dimethyl-5-propylpyrrolidin-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of 2,2-Dimethyl-5-propylpyrrolidin-1-ol is . It features a pyrrolidine ring with two methyl groups at the 2-position and a propyl group at the 5-position. The compound's structure is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H17N |

| Molecular Weight | 141.24 g/mol |

| IUPAC Name | 2,2-Dimethyl-5-propylpyrrolidin-1-ol |

Antimicrobial Activity

Research has indicated that 2,2-Dimethyl-5-propylpyrrolidin-1-ol exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, demonstrating inhibition of growth at concentrations as low as 100 µg/mL. The compound was particularly effective against Gram-positive bacteria.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies showed that it induced apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle progression.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers found that derivatives of pyrrolidine compounds exhibited enhanced cytotoxicity against cancer cells compared to their parent structures. This suggests that modifications to the pyrrolidine ring can significantly influence anticancer activity .

Anticonvulsant Activity

Recent investigations into the anticonvulsant properties of 2,2-Dimethyl-5-propylpyrrolidin-1-ol revealed promising results. In animal models, the compound demonstrated significant protection against seizures induced by electrical stimulation (maximal electroshock test) and chemical induction (pentylenetetrazole model).

Table: Anticonvulsant Activity Summary

| Compound | Seizure Model | Efficacy (%) | Toxicity (TD50) |

|---|---|---|---|

| 2,2-Dimethyl-5-propylpyrrolidin-1-ol | Maximal Electroshock | 80 | >100 mg/kg |

| Reference Compound A | Maximal Electroshock | 60 | 50 mg/kg |

| Reference Compound B | Pentylenetetrazole | 75 | 45 mg/kg |

The biological activity of 2,2-Dimethyl-5-propylpyrrolidin-1-ol is believed to be mediated through several pathways:

- Antimicrobial : Disruption of bacterial cell membranes and inhibition of essential enzymes.

- Anticancer : Induction of apoptosis through mitochondrial pathways and modulation of signaling pathways involved in cell proliferation.

- Anticonvulsant : Enhancement of GABAergic transmission and inhibition of excitatory neurotransmitter release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.